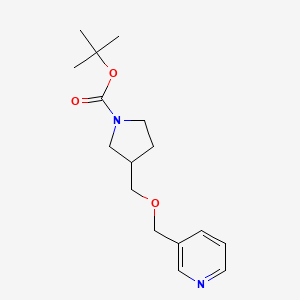
tert-Butyl 3-((pyridin-3-ylmethoxy)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((pyridin-3-ylmethoxy)methyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is often used as a building block in organic synthesis due to its unique structure, which includes a pyrrolidine ring and a pyridine moiety connected via a methoxy linker. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((pyridin-3-ylmethoxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with pyridin-3-ylmethanol in the presence of a suitable base and a coupling agent. One common method includes the use of sodium hydride (NaH) as the base and methyl iodide as the coupling agent. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by stirring at ambient temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((pyridin-3-ylmethoxy)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety or the methoxy linker.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in THF, followed by the addition of alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-((pyridin-3-ylmethoxy)methyl)pyrrolidine-1-carboxylate is used as a versatile building block for the synthesis of more complex molecules. It is employed in the development of new synthetic methodologies and the creation of novel organic compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It may be used in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((pyridin-3-ylmethoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-((pyridin-3-ylmethoxy)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring and a pyridine moiety connected via a methoxy linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 3-(pyridin-3-ylmethoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-8-6-14(10-18)12-20-11-13-5-4-7-17-9-13/h4-5,7,9,14H,6,8,10-12H2,1-3H3 |
InChI Key |
UKOOPTIYUWOPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


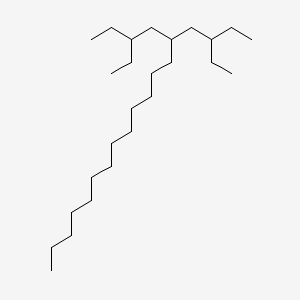
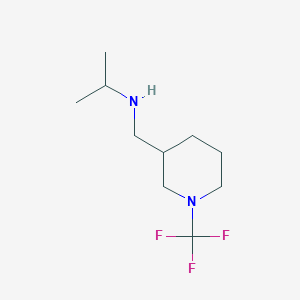
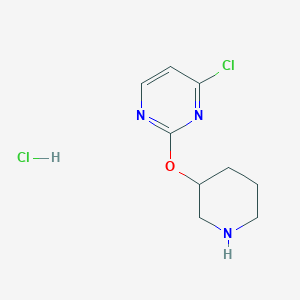
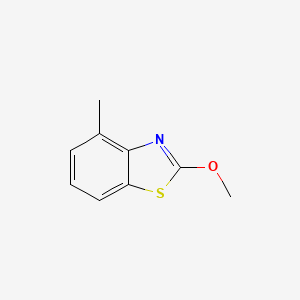
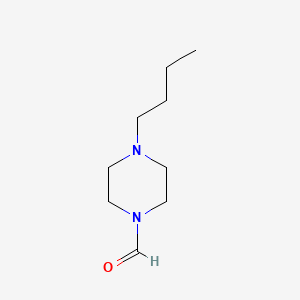
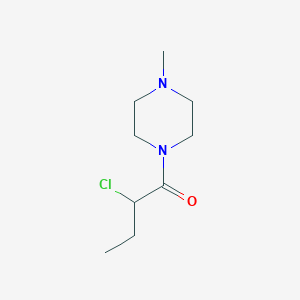
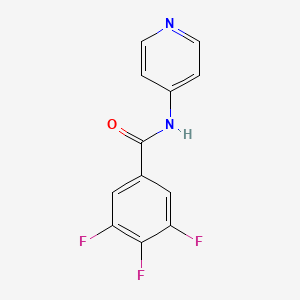

![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
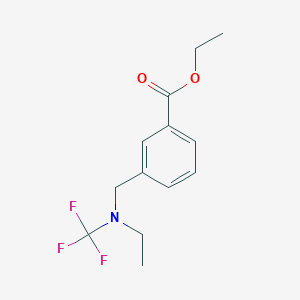
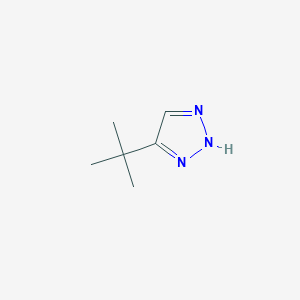
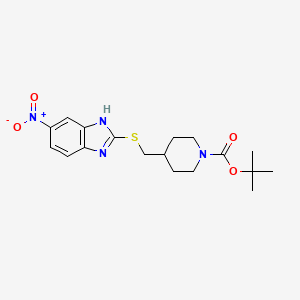

![1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)
